molecular formula C11H8N2O2 B14250245 2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole CAS No. 220291-76-9

2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole

Katalognummer: B14250245
CAS-Nummer: 220291-76-9
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: XFONKEYJZASVCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole is a complex organic compound with a unique structure that includes a fused dioxazepine and benzimidazole ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired ring structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure but lacking the fused dioxazepine ring.

    Dioxazepine: A compound with a similar ring system but without the benzimidazole component.

Uniqueness

2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

220291-76-9

Molekularformel

C11H8N2O2

Molekulargewicht

200.19 g/mol

IUPAC-Name

11,14-dioxa-2,9-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,12-pentaene

InChI

InChI=1S/C11H8N2O2/c1-2-4-9-8(3-1)12-11-13(9)10-5-7(15-11)6-14-10/h1-4,6,10H,5H2

InChI-Schlüssel

XFONKEYJZASVCQ-UHFFFAOYSA-N

Kanonische SMILES

C1C2N3C4=CC=CC=C4N=C3OC1=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.